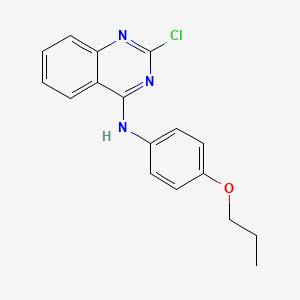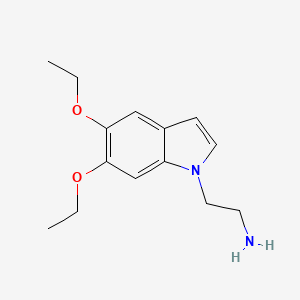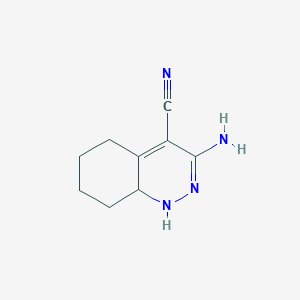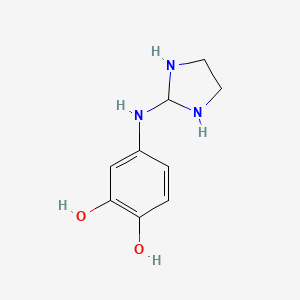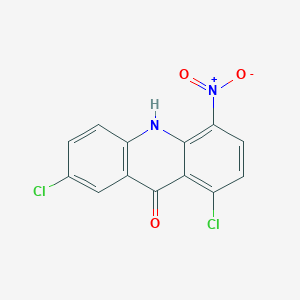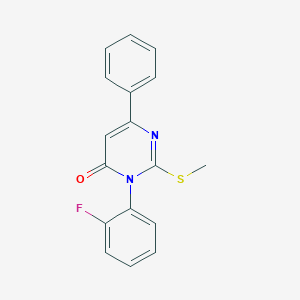
3-(2-fluorophenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-fluorophenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one is a complex organic compound with a unique structure that includes fluorine, sulfur, and aromatic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.
Addition of the Methylthio Group: This can be done using thiolation reactions where a methylthio group is added to the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-fluorophenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can remove oxygen or introduce hydrogen atoms.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the substituent but can include nucleophilic or electrophilic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Wissenschaftliche Forschungsanwendungen
3-(2-fluorophenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient.
Materials Science: Its unique structure makes it a candidate for use in organic electronics or as a building block for advanced materials.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism by which 3-(2-fluorophenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The pathways involved may include inhibition or activation of these targets, leading to the desired biological or chemical effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-chlorophenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one
- 3-(2-bromophenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one
- 3-(2-iodophenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one
Uniqueness
The presence of the fluorine atom in 3-(2-fluorophenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one imparts unique properties such as increased metabolic stability and altered electronic characteristics compared to its chloro, bromo, and iodo analogs. This makes it particularly valuable in medicinal chemistry for the development of new drugs.
Eigenschaften
CAS-Nummer |
89069-42-1 |
|---|---|
Molekularformel |
C17H13FN2OS |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
3-(2-fluorophenyl)-2-methylsulfanyl-6-phenylpyrimidin-4-one |
InChI |
InChI=1S/C17H13FN2OS/c1-22-17-19-14(12-7-3-2-4-8-12)11-16(21)20(17)15-10-6-5-9-13(15)18/h2-11H,1H3 |
InChI-Schlüssel |
GMDJAFFHGDFRPS-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC(=CC(=O)N1C2=CC=CC=C2F)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


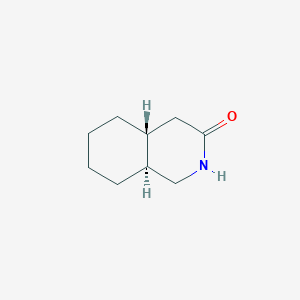

![(3S)-N-[(3-chlorophenyl)methyl]-N-cyclopentylpyrrolidin-3-amine](/img/structure/B12924015.png)
